
9(11)-Dehydromanogenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9(11)-Dehydromanogenin is a steroidal sapogenin, a type of natural product derived from plants It is structurally characterized by the presence of a double bond between the 9th and 11th carbon atoms in its steroid nucleus
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9(11)-Dehydromanogenin typically involves the selective chlorination of steroid compounds at the 9-position, followed by dehydrochlorination to introduce the 9,11-double bond. For instance, the chlorination can be achieved using reagents like PhlCI2 or SO2Cl2 in the presence of benzoyl peroxide. The subsequent dehydrochlorination is carried out under alkaline conditions to yield the desired 9,11-unsaturated steroid .
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological processes, such as microbial transformation, to introduce the double bond at the 9,11-position. This method is advantageous due to its specificity and efficiency in producing the desired compound.
化学反应分析
Types of Reactions: 9(11)-Dehydromanogenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or keto groups.
Reduction: Reduction reactions can be used to modify the double bond or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketonized derivatives, while reduction can produce saturated analogs of the compound.
科学研究应用
9(11)-Dehydromanogenin has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various steroidal compounds.
Biology: The compound is used in studies related to plant biochemistry and metabolism.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active steroids.
Industry: The compound is used in the production of steroidal drugs and other bioactive molecules.
作用机制
9(11)-Dehydromanogenin can be compared with other similar steroidal sapogenins, such as diosgenin and tigogenin. These compounds share structural similarities but differ in the position and nature of their functional groups. The presence of the 9,11-double bond in this compound distinguishes it from other sapogenins and contributes to its unique chemical and biological properties .
相似化合物的比较
- Diosgenin
- Tigogenin
- Hecogenin
- Sarsasapogenin
属性
IUPAC Name |
(4S,5'S,6R,7S,8R,9S,13S,15R,16R,18S)-15,16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O5/c1-14-7-8-27(31-13-14)15(2)24-22(32-27)10-19-17-6-5-16-9-20(28)21(29)12-25(16,3)18(17)11-23(30)26(19,24)4/h11,14-17,19-22,24,28-29H,5-10,12-13H2,1-4H3/t14-,15-,16-,17?,19?,20+,21+,22-,24-,25-,26+,27+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLRCWVAWYFQIU-SIJSCITFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)C=C5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(C(=O)C=C5C4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)C)C)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
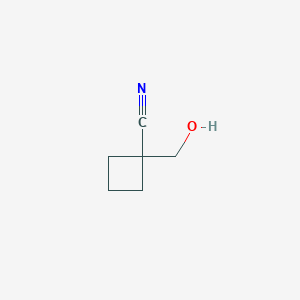
![8-(Ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2936022.png)
![N-(butan-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2936024.png)
![2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2936025.png)

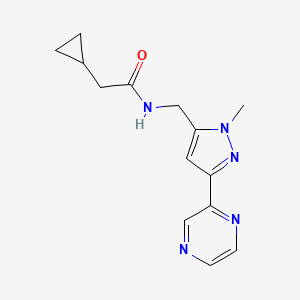
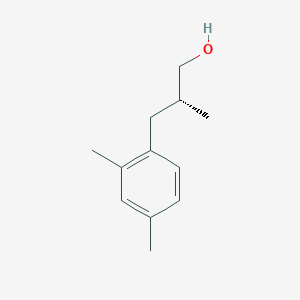
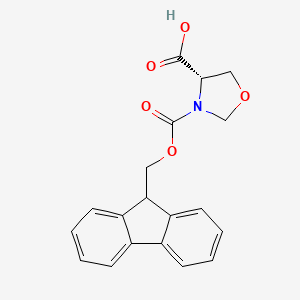
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine](/img/structure/B2936032.png)
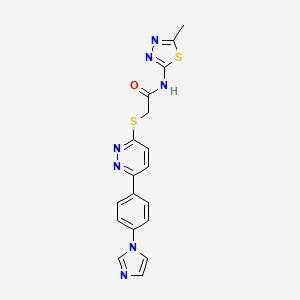
![N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2936035.png)

![4-(dimethylsulfamoyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B2936039.png)
![ethyl 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2936042.png)
